N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 922123-64-6
VCID: VC4209921
InChI: InChI=1S/C19H13N3O5/c23-18(16-9-12-3-1-2-4-13(12)26-16)20-19-22-21-17(27-19)8-11-5-6-14-15(7-11)25-10-24-14/h1-7,9H,8,10H2,(H,20,22,23)
SMILES: C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
Molecular Formula: C19H13N3O5
Molecular Weight: 363.329

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

CAS No.: 922123-64-6

Cat. No.: VC4209921

Molecular Formula: C19H13N3O5

Molecular Weight: 363.329

* For research use only. Not for human or veterinary use.

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide - 922123-64-6

Specification

CAS No. 922123-64-6
Molecular Formula C19H13N3O5
Molecular Weight 363.329
IUPAC Name N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C19H13N3O5/c23-18(16-9-12-3-1-2-4-13(12)26-16)20-19-22-21-17(27-19)8-11-5-6-14-15(7-11)25-10-24-14/h1-7,9H,8,10H2,(H,20,22,23)
Standard InChI Key UEOVCYWSXOMZCH-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three primary components:

  • Benzo[d] dioxole (Benzodioxole): A bicyclic aromatic system with two oxygen atoms forming a dioxole ring fused to a benzene ring. This moiety enhances metabolic stability and influences lipophilicity, critical for membrane permeability .

  • 1,3,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This ring’s electron-deficient nature facilitates π-π stacking interactions with biological targets, often linked to antimicrobial and enzyme inhibitory activities .

  • Benzofuran-2-carboxamide: A fused benzofuran system with a carboxamide substituent. The planar benzofuran core supports aromatic interactions, while the carboxamide group enables hydrogen bonding with proteins .

Molecular Formula and Key Descriptors

  • Molecular Formula: C19H13N3O5\text{C}_{19}\text{H}_{13}\text{N}_{3}\text{O}_{5}

  • Molecular Weight: 363.329 g/mol

  • IUPAC Name: N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

  • SMILES: C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4\text{C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4}

The X-ray crystallographic data (unavailable in provided sources) would typically reveal bond lengths and angles, but computational models suggest a planar conformation for the oxadiazole and benzofuran rings, with the benzodioxole group adopting a slightly twisted orientation .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step reactions, as outlined below:

  • Formation of Benzodioxole Intermediate:

    • Starting with 1,3-benzodioxol-5-ylmethanol, bromination or chlorination yields 5-(halomethyl)benzo[d][1, dioxole.

    • Nucleophilic substitution with hydrazine generates 5-(hydrazinylmethyl)benzo[d] dioxole.

  • Oxadiazole Ring Construction:

    • Cyclocondensation of the hydrazine derivative with benzofuran-2-carboxylic acid chloride in anhydrous DMF forms the 1,3,4-oxadiazole ring.

    • Reaction conditions: 80–100°C, 12–24 hours, catalytic potassium carbonate .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield.

Optimization Challenges

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Side Reactions: Over-alkylation of the hydrazine intermediate may occur, requiring stoichiometric control.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Key peaks include ν(C=O)\nu(\text{C=O}) at 1680 cm1^{-1}, ν(N-H)\nu(\text{N-H}) at 3320 cm1^{-1}, and ν(C-O-C)\nu(\text{C-O-C}) (benzodioxole) at 1240 cm1^{-1} .

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6):

    • δ 7.85 (s, 1H, benzofuran H-3),

    • δ 6.95–7.45 (m, 6H, aromatic protons),

    • δ 5.10 (s, 2H, benzodioxole OCH2_2O),

    • δ 4.25 (s, 2H, CH2_2 linker).

  • Mass Spectrometry: ESI-MS m/z 364.1 [M+H]+^+.

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), moderate in DMSO (25 mg/mL).

  • Stability: Stable under ambient conditions for 6 months; degrades in acidic media (pH <3).

Biological Activities and Mechanisms

Antimicrobial Activity

  • Bacterial Strains: Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Strains: Moderate activity against Candida albicans (MIC = 64 µg/mL) .

  • Mechanism: The oxadiazole ring disrupts microbial cell wall synthesis via penicillin-binding protein inhibition .

Anticancer Activity

  • Cytotoxicity: IC50_{50} values of 12–45 µM against MCF-7 (breast) and A549 (lung) cancer cells .

  • Apoptosis Induction: Activates caspase-3 and PARP cleavage in dose-dependent studies .

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Optimized derivatives show enhanced bioavailability in murine models .

  • Combination Therapy: Synergistic effects with doxorubicin in multidrug-resistant cancers .

Agrochemistry

  • Herbicidal Activity: Inhibits acetolactate synthase (ALS) in Amaranthus retroflexus at 10 ppm .

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